molecular formula C11H12O2 B12068302 3-Cyclopropyl-5-methylbenzoic acid

3-Cyclopropyl-5-methylbenzoic acid

Cat. No.: B12068302
M. Wt: 176.21 g/mol
InChI Key: DHBLSFJBGFAECB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-methylbenzoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group at the third position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-methylbenzoic acid typically involves the cyclopropylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with 5-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropyl and methyl groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 3-Cyclopropyl-5-carboxybenzoic acid.

    Reduction: 3-Cyclopropyl-5-methylbenzyl alcohol.

    Substitution: 3-Cyclopropyl-5-halobenzoic acid (where halo represents a halogen atom).

Scientific Research Applications

3-Cyclopropyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Similar structure but lacks the cyclopropyl group.

    3-Cyclopropylbenzoic acid: Similar structure but lacks the methyl group.

    3-Cyclopropyl-5-chlorobenzoic acid: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

3-Cyclopropyl-5-methylbenzoic acid is unique due to the presence of both cyclopropyl and methyl groups on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-cyclopropyl-5-methylbenzoic acid

InChI

InChI=1S/C11H12O2/c1-7-4-9(8-2-3-8)6-10(5-7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13)

InChI Key

DHBLSFJBGFAECB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C2CC2

Origin of Product

United States

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